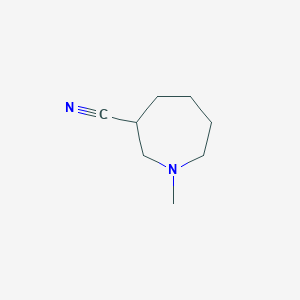
1-Fluorotetralin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluorotetralin-2-one is a chemical compound that belongs to the tetralin family. It is a fluorinated derivative of tetralin and has a molecular formula of C10H9FO. This chemical compound has attracted the attention of the scientific community due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-Fluorotetralin-2-one is not fully understood. However, it is believed to interact with certain receptors in the brain, such as dopamine receptors. It may also affect the metabolism of certain drugs in the body.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Fluorotetralin-2-one are not well documented. However, it is believed to have an effect on dopamine receptors in the brain. It may also affect the metabolism of certain drugs in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Fluorotetralin-2-one in lab experiments is its potential as a precursor for the synthesis of other fluorinated compounds. Additionally, it can be used to study the binding sites of certain receptors in the brain. However, one limitation is the low yield of 1-Fluorotetralin-2-one during synthesis.
Zukünftige Richtungen
There are several future directions for research on 1-Fluorotetralin-2-one. One direction is to study its potential as a probe for studying the binding sites of certain receptors in the brain. Another direction is to explore its potential as a precursor for the synthesis of other fluorinated compounds. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 1-Fluorotetralin-2-one.
Conclusion
In conclusion, 1-Fluorotetralin-2-one has potential applications in scientific research. Its synthesis method involves the reaction of tetralin with fluorine gas in the presence of a catalyst. It can be used as a precursor for the synthesis of other fluorinated compounds and as a probe to study the binding sites of certain receptors in the brain. Its mechanism of action and biochemical and physiological effects are not fully understood, and more research is needed in these areas. Overall, 1-Fluorotetralin-2-one has the potential to be a valuable tool in scientific research.
Synthesemethoden
The synthesis of 1-Fluorotetralin-2-one involves the reaction of tetralin with fluorine gas in the presence of a catalyst. The reaction is carried out under high pressure and high temperature conditions. The yield of 1-Fluorotetralin-2-one is typically around 50%.
Wissenschaftliche Forschungsanwendungen
1-Fluorotetralin-2-one has potential applications in scientific research. It can be used as a precursor for the synthesis of other fluorinated compounds. It can also be used as a probe to study the binding sites of certain receptors in the brain. Additionally, it can be used to study the metabolism of certain drugs in the body.
Eigenschaften
CAS-Nummer |
178484-16-7 |
|---|---|
Produktname |
1-Fluorotetralin-2-one |
Molekularformel |
C10H9FO |
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
1-fluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H9FO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-4,10H,5-6H2 |
InChI-Schlüssel |
MEYCBBGPEHBKJL-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C2=CC=CC=C21)F |
Kanonische SMILES |
C1CC(=O)C(C2=CC=CC=C21)F |
Synonyme |
2(1H)-Naphthalenone, 1-fluoro-3,4-dihydro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)









![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)


